1-Amino-1-cyclobutylbutan-2-one
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Overview
Description
1-Amino-1-cyclobutylbutan-2-one is an organic compound characterized by a cyclobutane ring attached to a butanone moiety with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-cyclobutylbutan-2-one typically involves the cycloaddition of bicyclo[1.1.0]butane ketones with triazinanes under Lewis acid catalysis . This reaction yields 2,4-diazabicyclo[4.1.1]octanes, which can be further treated with acid to cleave the aminal moiety, resulting in the desired cyclobutyl amine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-cyclobutylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and ketones.
Scientific Research Applications
1-Amino-1-cyclobutylbutan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclobutylbutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Aminocyclobutanecarboxylic acid: Shares the cyclobutane ring but differs in the functional groups attached.
Cyclobutylamine: Lacks the butanone moiety, making it structurally simpler.
Uniqueness: 1-Amino-1-cyclobutylbutan-2-one is unique due to its combination of a cyclobutane ring, an amino group, and a butanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-amino-1-cyclobutylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-7(10)8(9)6-4-3-5-6/h6,8H,2-5,9H2,1H3 |
InChI Key |
XYWNWDJFSWIRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C1CCC1)N |
Origin of Product |
United States |
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